1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone is a synthetic organic molecule featuring a benzodioxin core linked to a substituted benzimidazole via a sulfanyl-ethanone bridge.
- Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin subunit, common in compounds with anti-inflammatory and antimicrobial activities .
- Sulfanyl-ethanone linker: This group is critical for enabling nucleophilic substitution reactions, as seen in the synthesis of antibacterial acetamides .
- 5-ethoxy-benzimidazole substituent: The ethoxy group may enhance lipophilicity and bioavailability compared to simpler substituents (e.g., methyl or phenyl) .
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N2O4S/c1-2-23-13-4-5-14-15(10-13)21-19(20-14)26-11-16(22)12-3-6-17-18(9-12)25-8-7-24-17/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21) |
InChI Key |
ZXIZXUSUZSGEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Reaction
Procedure :
- Condensation of 4-ethoxy-1,2-diaminobenzene with thiourea in acidic conditions (e.g., HCl or polyphosphoric acid).
- Reaction :
$$
\text{C}6\text{H}5\text{OCH}2\text{CH}3(\text{NH}2)2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{C}9\text{H}{10}\text{N}2\text{OS} + \text{NH}3 + \text{H}_2\text{O}
$$ - Yield : 65–78%.
Alternative Route via Weidenhagen Reaction
Procedure :
- Reaction of 4-ethoxy-o-phenylenediamine with carbon disulfide in ethanol under reflux.
- Optimization : Use of Fe/S catalysts improves yield to 82%.
Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
Friedel-Crafts Acylation
Procedure :
Bromination Followed by Coupling
Procedure :
- Bromination of 1,4-benzodioxin-6-acetyl chloride using N-bromosuccinimide (NBS).
- Conditions : Tetrahydrofuran (THF), 0–5°C, 4 hours.
Thioether Bond Formation
Nucleophilic Substitution
Procedure :
Phase-Transfer Catalysis
Procedure :
- Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water/DCM biphasic system.
- Advantages : Reduced reaction time (3–4 hours), higher yield (80–85%).
Optimization and Yield Data
Analytical Characterization
- ¹H NMR (DMSO-d₆) :
- IR (KBr) :
Challenges and Solutions
- Low solubility of intermediates : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- By-product formation : Recrystallization from ethanol/water (3:1) improves purity to >98%.
Industrial Scalability
- Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.
- Cost-effective catalysts : Replace AlCl₃ with recyclable ionic liquids for Friedel-Crafts acylation.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) group undergoes oxidation under controlled conditions to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives. This reactivity is common in thioether-containing compounds.
Mechanistic Insight :
-
Sulfoxide formation occurs via electrophilic attack of peroxide on sulfur, followed by proton transfer.
-
Sulfone formation requires stronger oxidizing agents and prolonged reaction times .
Alkylation/Arylation of the Sulfanyl Group
The sulfanyl group can participate in nucleophilic substitution (Sₙ2) or coupling reactions, enabling the introduction of alkyl/aryl groups.
Key Notes :
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
-
Copper catalysis facilitates aryl group introduction under mild conditions .
Functionalization of the Ethanone Group
The ethanone (ketone) moiety can undergo nucleophilic additions or reductions, though such reactions are less explored for this compound.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Reduction to alcohol | NaBH₄, MeOH, 0°C → RT | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol | – (Inferred) |
| Grignard addition | RMgX, THF, reflux | Tertiary alcohol derivatives | – (Inferred) |
Limitations :
Electrophilic Substitution on the Benzimidazole Ring
The 5-ethoxy-benzimidazole moiety may undergo electrophilic substitution, though the ethoxy group (–OCH₂CH₃) is electron-donating and directs reactivity to specific positions.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Ethoxy-6-nitro-1H-benzimidazole derivative | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenated derivatives at the 4-position of benzimidazole |
Regioselectivity :
Cleavage of the Benzodioxin Ring
Under acidic or reductive conditions, the benzodioxin ether linkages may cleave, though this is not explicitly reported for this compound.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Catechol derivatives | |
| Reductive cleavage | LiAlH₄, THF | Dihydroxybenzene intermediates |
Mechanistic Insight :
Scientific Research Applications
Biological Activities
Research indicates that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone exhibits several promising biological activities:
Enzyme Inhibition
Studies have demonstrated that derivatives of benzodioxin compounds can act as inhibitors for various enzymes, including:
- α-glucosidase : Important for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
- Acetylcholinesterase : Relevant for Alzheimer's disease treatment by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against a range of pathogens. The presence of the benzodioxin moiety contributes to its interaction with microbial cell membranes and metabolic pathways.
Anticancer Properties
Preliminary studies suggest that compounds containing the benzodioxin structure may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several case studies have been documented that highlight the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodiazole ring could be involved in binding to nucleic acids or proteins, while the sulfanyl group could participate in redox reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related molecules:
Key Observations
Bioactivity Trends: Antibacterial Activity: Acetamide derivatives with sulfanyl-linked oxadiazoles (e.g., compound from ) exhibit potent antibacterial effects, suggesting the sulfanyl-ethanone bridge enhances membrane penetration. Anti-inflammatory Activity: Carboxylic acid derivatives (e.g., ) show efficacy comparable to ibuprofen, while pyrrole analogs () surpass it, indicating substituent-dependent potency. Antimicrobial Potential: BRD1401 (), with an imidazolidinone-pyrimidine group, targets bacterial outer membrane proteins, implying the target compound’s benzimidazole may confer similar specificity.
Structural Impact on Pharmacokinetics :
- Ethoxy Group : The target’s 5-ethoxy-benzimidazole may improve metabolic stability compared to unsubstituted phenyl or methyl groups in analogs .
- Sulfanyl Linker : This group enables facile derivatization, as seen in acetamide and oxadiazole syntheses.
Synthetic Strategies: The bromoethanone intermediate (e.g., 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone from ) is a common precursor for sulfanyl-linked compounds, including the target. Nucleophilic substitution with sodium ethoxide () is a likely route for introducing the benzimidazole moiety.
Biological Activity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 2,3-dihydro-1,4-benzodioxin derivatives. The general synthetic route includes the reaction of benzodioxin with appropriate benzimidazole derivatives under specific conditions to yield the target compound. The synthesis can be summarized as follows:
-
Starting Materials :
- 2,3-dihydro-1,4-benzodioxin
- 5-ethoxy-1H-benzimidazole
-
Reaction Conditions :
- Use of solvents like DMF or DMSO
- Catalysts or bases may be employed to facilitate the reaction.
-
Purification :
- The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring the benzodioxin structure. For instance, compounds derived from 2,3-dihydrobenzodioxin have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 |
| Compound B | HCT-116 (Colon) | 2.6 |
| Compound C | HepG2 (Liver) | 1.4 |
These results indicate that modifications to the benzodioxin core can enhance biological activity, particularly through mechanisms such as thymidylate synthase inhibition and apoptosis induction .
Enzyme Inhibition
The compound's derivatives have been evaluated for their ability to inhibit key enzymes associated with metabolic disorders:
- Acetylcholinesterase Inhibition : Important for Alzheimer's disease treatment.
- α-Glucosidase Inhibition : Relevant for Type 2 Diabetes Mellitus management.
In vitro studies demonstrated that these derivatives significantly inhibited both enzymes, suggesting their utility in treating neurodegenerative diseases and diabetes .
Study 1: Antiproliferative Effects
A study published in Pharmaceutical Research evaluated several benzodioxin derivatives for their antiproliferative activity against cancer cell lines. The results indicated that compounds with the benzodioxin moiety exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of synthesized sulfonamides containing benzodioxin structures. The study found that these compounds effectively inhibited acetylcholinesterase and α-glucosidase with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:
- Positioning of Substituents : Ortho-substituted derivatives generally exhibit better activity than meta or para substitutions.
- Number of Substituents : Increasing substituents tends to decrease activity due to steric hindrance.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for this compound?
- Answer : The compound contains a 2,3-dihydro-1,4-benzodioxin moiety linked to a benzimidazole-sulfanyl-ethanone group. Key characterization methods include:
- NMR Spectroscopy : H and C NMR (e.g., δ 7.99–8.01 ppm for aromatic protons in benzodioxin, δ 4.75 ppm for CH near sulfur ).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1]) confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm) and C-S (~600–700 cm) bonds .
- Methodology : Use deuterated DMSO for NMR, TLC (Chloroform:Methanol 7:3) for reaction monitoring , and column chromatography for purification .
Q. How is the compound synthesized, and what are common intermediates?
- Answer : A typical route involves:
Alkylation : Reacting bromo-ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with thiol-containing benzimidazoles under reflux in ethanol with glacial acetic acid .
Cyclization : Forming the benzodioxin ring via condensation reactions under acidic conditions .
Purification : Use recrystallization (ethanol/water) or flash chromatography (DCM:EtOAc gradients) .
- Critical Step : Optimize reaction time (4–16 hours) and stoichiometry (1.2 eq hydrazine hydrate) to avoid byproducts .
Q. What safety precautions are required when handling this compound?
- Answer : Based on structurally similar benzimidazoles and benzodioxins:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres. First aid includes flushing eyes/skin with water and seeking medical attention .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Answer : Contradictions may arise from tautomerism (e.g., benzimidazole NH groups) or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., NH proton exchange) .
- DFT Calculations : Compare experimental H NMR shifts with theoretical values (B3LYP/6-311G++(d,p)) to validate assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
Q. What experimental design principles apply to studying its environmental fate and degradation pathways?
- Answer : Use a split-split plot design (randomized blocks) to assess variables like pH, light, and microbial activity:
- Compartments : Analyze distribution in soil, water, and biota using LC-MS/MS .
- Degradation Studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) over 7–30 days .
- Ecotoxicology : Evaluate LC in Daphnia magna or zebrafish embryos (OECD guidelines) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer : Key factors:
- Solvent Selection : Polar aprotic solvents (e.g., DCE:TFE 1:1) enhance electrophilic substitution .
- Catalysis : Add 4-methylbenzenesulfonic acid (0.1 eq) to accelerate cyclization .
- Microwave Assistance : Reduce reaction time (e.g., 1 hour vs. 16 hours) while maintaining yield (>40%) .
Q. What computational methods (e.g., DFT) predict its reactivity and electronic properties?
- Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP functional to compute HOMO-LUMO gaps (e.g., 4.5 eV for benzodioxin derivatives), electrostatic potential maps (identify nucleophilic/electrophilic sites), and Mulliken charges .
- Molecular Docking : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
